molecular formula C14H20N2O2 B11804113 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11804113
M. Wt: 248.32 g/mol
InChI Key: RULLKNQGEFDAKU-UHFFFAOYSA-N
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Description

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-piperidine hybrid compound characterized by a 6-ethoxy-substituted pyridine ring linked to a piperidine moiety at its 3-position. The piperidine nitrogen is further connected to an ethanone group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[2-(6-ethoxypyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-3-18-14-8-7-12(10-15-14)13-6-4-5-9-16(13)11(2)17/h7-8,10,13H,3-6,9H2,1-2H3

InChI Key

RULLKNQGEFDAKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of piperidine compounds, including 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone, exhibit potential anticancer activities. These compounds are being studied for their ability to inhibit specific kinases associated with cancer cell proliferation. For instance, studies have shown that similar piperidine derivatives can inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies .

Neurological Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders. Case studies have indicated that modifications to the piperidine structure can enhance neuroprotective effects .

Drug Development

The synthesis of this compound is part of ongoing research aimed at developing novel pharmacological agents. Its structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.

Clinical Trials

Clinical trials are essential for evaluating the safety and efficacy of new compounds. Observational studies involving participants receiving this compound may provide insights into its pharmacokinetics and therapeutic outcomes. For example, trials assessing its impact on biomarkers related to cancer progression are underway .

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related piperidine derivative significantly reduced tumor size in GIST models by inhibiting c-KIT signaling pathways. This suggests that modifications similar to those found in this compound could yield promising anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine compounds in animal models of Alzheimer's disease. The study found that administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues of Pyridine-Piperidine Hybrids

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Pyridine Substituent Amine Group Ketone Type Biological Activity Key Properties
Target : 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone 6-ethoxy Piperidin-1-yl (2-position) Ethanone Not reported Ethoxy group enhances hydrophobicity; piperidine contributes to conformational flexibility.
(2-Ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone 6-methyl 2-Ethylpiperidin-1-yl Methanone Not reported Methyl substituent reduces steric bulk; methanone simplifies electronic interactions.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-methoxy, 6-pyrrolidin-1-yl Pyrrolidin-1-yl Ethanone Not reported Pyrrolidine (5-membered ring) increases ring strain but reduces steric hindrance.
1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone N/A (pyrrole core) Piperidin-1-yl Ethanone USP14 inhibitor Non-pyridine core (pyrrole) alters π-electron distribution; enhances proteasome interaction.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives N/A (tetrazole core) Piperidin-1-yl Ethanone Antimicrobial Tetrazole introduces aromaticity and acidity; broad-spectrum activity against pathogens.

Key Comparative Insights

Chlorinated pyridines (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone ) exhibit higher electronegativity, which may enhance binding to electron-deficient targets but reduce solubility.

Amine Group Variations: Piperidine vs. Pyrrolidine: Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine (five-membered), impacting receptor binding kinetics .

Ketone Position and Isomerization: Compounds with methanone (e.g., ) exhibit shorter carbon chains, reducing rotational freedom compared to ethanone derivatives. Restricted rotation around the ethanone-piperidine bond (as seen in ’s amide analogs) may lead to temperature-dependent NMR spectral changes, though ethanone itself is less prone to isomerization than amides .

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs in and , involving nucleophilic substitution (e.g., piperidine reacting with chloroethanone intermediates). Tetrazole-based analogs () require multi-step reactions with sodium azide and triethyl orthoformate, highlighting the complexity of heterocyclic core modifications .

Pyrrole-piperidine hybrids (e.g., IU1-47 in ) inhibit USP14, a deubiquitinating enzyme, indicating structural versatility for diverse targets .

Biological Activity

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone, with CAS Number 1352493-02-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2OC_{13}H_{18}N_2O, and it has a molecular weight of 218.3 g/mol. The compound features a piperidine ring and an ethoxy-substituted pyridine, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways involved in anxiety, depression, and cognitive function.

Potential Targets:

  • Dopamine Receptors : May influence dopaminergic signaling.
  • Serotonin Receptors : Possible serotonin receptor modulation.
  • Acetylcholine Receptors : Interaction with cholinergic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models.
  • Cognitive Enhancement : Potential benefits in enhancing cognitive functions have been observed, particularly in memory-related tasks.
  • Neuroprotective Properties : The compound may offer protective effects against neurodegeneration.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar piperidine derivatives. Results indicated significant reductions in depressive behaviors in rodent models when administered over a period of two weeks .

Study 2: Cognitive Function Enhancement

Research conducted on related compounds demonstrated improvements in cognitive performance in tasks assessing memory retention and recall. The study suggested that these effects may be mediated through modulation of cholinergic systems .

Study 3: Neuroprotection

An investigation into neuroprotective agents highlighted the potential for piperidine derivatives to mitigate oxidative stress in neuronal cells. This study found that such compounds could reduce cell death induced by neurotoxic agents .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in depressive behavior
Cognitive enhancementImproved memory retention
NeuroprotectiveReduced cell death from neurotoxins

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